molecular formula C33H38N8O4S B1574134 4SC-205

4SC-205

Cat. No.: B1574134
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4SC-205 is a potent, ATP-competitive small-molecule inhibitor of KIF11 (also known as kinesin spindle protein Eg5), a key motor protein essential for centrosome separation and the establishment of the bipolar spindle during mitosis . By inhibiting KIF11, this compound disrupts mitotic progression, leading to cell cycle arrest and apoptosis in proliferating cancer cells . Its novel mechanism offers a targeted approach to impair tumor cell division. Preclinical studies highlight its significant antitumor activity, particularly in neuroblastoma models, both in primary and metastatic settings . Furthermore, research indicates that this compound can potentiate the effects of standard and targeted cancer therapies, suggesting its potential utility in combination treatment regimens . A distinctive feature of this compound is its oral bioavailability, which is rare among inhibitors of this target class, allowing for continuous exposure in in vivo models . The compound has progressed to Phase I clinical trials in adults with advanced solid malignancies or lymphoma to evaluate its safety, tolerability, and pharmacokinetics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C33H38N8O4S

Appearance

Solid powder

Purity

> 98%

Synonyms

4SC205;  4SC 205;  4SC-205; NONE

Origin of Product

United States

4sc 205: a Targeted Inhibitor of Eg5/kif11

Mechanism of Molecular Interaction

4SC-205 exerts its effects through a precise interaction with the Eg5 motor protein, leading to a cascade of events that ultimately halt cell division.

Binding to the ATP-Binding Site of Eg5/KIF11

This compound functions as an allosteric inhibitor of Eg5. researchgate.net Instead of directly competing with ATP for its binding site, this compound is understood to bind to a different site on the Eg5 protein. This binding event induces a conformational change in the protein that ultimately affects the ATP-binding pocket, thereby inhibiting the ATPase activity of Eg5. nih.gov This enzymatic activity is crucial for the motor function of Eg5, which involves moving along microtubules to establish the bipolar spindle. By disrupting ATP hydrolysis, this compound effectively paralyzes the Eg5 motor protein.

Disruption of Microtubule Dynamics and Spindle Function

The inhibition of Eg5's motor function by this compound has profound consequences for the organization of microtubules during mitosis. Eg5 is responsible for pushing the two centrosomes apart, a critical step in the formation of the bipolar mitotic spindle. When this compound inhibits Eg5, this outward force is lost, leading to the collapse of the spindle poles. nih.gov The result is the formation of a characteristic monopolar spindle, where the chromosomes are arranged in a rosette-like structure around a single centrosome. nih.gov This aberrant structure is incapable of properly aligning and segregating chromosomes.

Cellular Pharmacodynamics and Consequences of Eg5/KIF11 Inhibition

The molecular interference of this compound with Eg5 function triggers a series of cellular responses, culminating in the arrest of the cell cycle and the initiation of programmed cell death.

Induction of Mitotic Arrest (Metaphase Accumulation)

The failure to form a functional bipolar spindle activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds. The presence of a monopolar spindle due to this compound treatment leads to a sustained activation of the SAC, causing the cell to arrest in mitosis, specifically in the metaphase stage. nih.gov Preclinical studies have demonstrated a significant increase in the population of cells in the G2/M phase of the cell cycle following treatment with this compound. nih.gov

Table 1: Effect of this compound on Cell Cycle Distribution in Neuroblastoma Cell Lines
Cell LineTreatment% of Cells in G2/M Phase
SK-N-BE(2)Control (DMSO)~15%
SK-N-BE(2)This compound (25 nM)~60%
SH-SY5YControl (DMSO)~20%
SH-SY5YThis compound (25 nM)~55%

Activation of Programmed Cell Death (Apoptosis) Pathways

Prolonged arrest in mitosis is an unsustainable state for a cell and ultimately triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. researchgate.net This process is characterized by the activation of a cascade of enzymes called caspases. A key event in this compound-induced apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov Cleavage of PARP by caspases is a hallmark of apoptosis and serves as an indicator of the cell's commitment to self-destruction. The induction of apoptosis by this compound has been observed in various cancer cell lines. nih.gov

Table 2: Preclinical Efficacy of this compound in Neuroblastoma Cell Lines
Cell LineIC50 Value (nM)Apoptosis Markers Observed
SK-N-BE(2)~20PARP Cleavage
SH-SY5Y~15PARP Cleavage
KELLY~25Not specified
SK-N-AS~30Not specified

Neuroblastoma Models

Reduction of Metastatic Outgrowth (e.g., Liver, Bone Marrow)

In preclinical neuroblastoma models, this compound has demonstrated a significant capacity to reduce metastatic growth wikipedia.org. Specifically, in a neuroblastoma liver metastasis model, treatment with this compound resulted in a clear delay in metastatic outgrowth wikipedia.orgciteab.comfishersci.ca. The experimental design involved injecting firefly luciferase-transduced SK-N-BE(2) cells into the lateral tail vein of mice, with metastasis growth subsequently monitored weekly via in vivo bioluminescence imaging citeab.com.

Impact on Survival in Preclinical Models

The therapeutic efficacy of this compound extends to improving survival in preclinical models. In the neuroblastoma liver metastasis model, this compound treatment significantly expanded the median lifespan of the animals by approximately 27% wikipedia.orgciteab.com. Mice treated with this compound had a median survival of 42 days, compared to 33 days for the vehicle group wikipedia.orgciteab.com. Notably, the administration of this compound minimally affected the mice's weight during the course of treatment, indicating a favorable tolerability profile in these models wikipedia.orgciteab.com.

Table 1: Impact of this compound on Survival in Neuroblastoma Liver Metastasis Model

Treatment GroupMedian Survival (Days)Survival Increase (%)
Vehicle33-
This compound42~27%

Prostate Cancer Models (e.g., Castration-Resistant Prostate Cancer)

Overexpression of Kinesin Family Member 11 (KIF11) has been correlated with prostate cancer progression, poor prognosis, and the development of castration-resistant prostate cancer (CRPC) mims.com. Preclinical investigations have shown that this compound, as a novel oral small-molecule KIF11 inhibitor, effectively inhibits prostate cancer growth across various preclinical models, including in vitro, ex vivo, and in vivo systems mims.comwikidata.org. Research suggests that dual inhibition of KIF11 and the androgen receptor axis presents a promising novel therapeutic approach for CRPC mims.comwikidata.org.

Other Tumor Models (e.g., Liver Cancer)

KIF11 is highly expressed in hepatocellular carcinoma (HCC) and contributes to tumor proliferation citeab.commims.com. Preclinical studies for this compound in liver cancer are currently ongoing in China wikipedia.orgnih.gov. In vitro cell experiments have demonstrated that a deficiency in KIF11 significantly slows the proliferation of liver tumor cells citeab.commims.com.

Molecular and Genetic Modulations in Preclinical Systems

This compound exerts its antitumor effects through specific molecular and genetic modulations. Its primary mechanism involves the inhibition of KIF11 (Eg5) by binding to its ATP-binding site, which disrupts the essential microtubule dynamics required for mitotic spindle formation wikipedia.org. This disruption leads to cell cycle arrest, specifically an accumulation of cells in the metaphase stage due to spindle defects wikipedia.org. Prolonged mitotic arrest subsequently triggers programmed cell death, or apoptosis wikipedia.org.

Pharmacodynamic analyses have confirmed these effects, showing an increase in cells in the G2/M phase and the presence of apoptotic markers such as elevated PARP cleavage and caspase-3 activation wikipedia.org.

Transcriptomic Analysis of Gene Expression Changes

Transcriptomic analyses have been employed to elucidate the gene expression changes induced by this compound in preclinical systems. Studies involving RNA sequencing of SK-N-BE(2) subcutaneous tumors treated with either vehicle or this compound for 24 hours confirmed the expected genetic changes associated with arrested cells in mitosis and tumor cells exhibiting reduced proliferation or viability wikipedia.orgciteab.com. Differentially expressed genes were identified based on adjusted p-values of less than 0.05 and an absolute fold-change greater than 1.5 citeab.com.

Table 2: Key Molecular and Genetic Modulations by this compound

Modulatory EffectMechanism/Observation
KIF11 InhibitionBinding to ATP-binding site, disrupting microtubule dynamics and spindle formation wikipedia.org.
Mitotic ArrestAccumulation of cells in metaphase due to spindle defects wikipedia.org.
Apoptosis InductionTriggered by prolonged mitotic arrest, leading to programmed cell death wikipedia.org.
Cell Cycle ArrestIncreased cell population in G2/M phase wikipedia.org.
Apoptosis MarkersElevated PARP cleavage and caspase-3 activation wikipedia.org.
Gene Expression ChangesConfirmed genetic changes in arrested mitotic cells and those with reduced proliferation/viability via transcriptomics wikipedia.orgciteab.com.
Downregulation of mTOR Signaling Pathway Components

While transcriptomic analyses of this compound-treated tumors have confirmed genetic changes related to mitotic arrest and reduced cell proliferation, direct evidence specifically detailing the downregulation of mTOR signaling pathway components by this compound is not explicitly available within the provided research findings. The available data primarily focuses on the compound's direct impact on KIF11 and its downstream effects on cell cycle progression and apoptosis.

Preclinical Efficacy and Investigational Models of this compound

This compound is an investigational small-molecule compound that functions as an orally available inhibitor of Kinesin Family Member 11 (KIF11), also known as Eg5. nih.govgoogle.comvulcanchem.com KIF11 is a crucial motor protein involved in the formation of the mitotic spindle during cell division, a fundamental process for cell proliferation and tumor growth. google.comvulcanchem.comnih.gov

Mechanism of Action

The primary mechanism of action of this compound involves the specific inhibition of the human kinesin spindle protein Eg5 (KIF11). google.com This inhibition occurs through binding to the ATP-binding site of KIF11, which disrupts microtubule dynamics essential for proper spindle formation during mitosis. nih.gov The consequence of Eg5 inhibition by this compound is a mitotic arrest, where cancer cells accumulate in metaphase due to spindle defects. google.comnih.gov Prolonged mitotic arrest subsequently triggers programmed cell death, or apoptosis, particularly in cells with compromised spindle assembly checkpoints (SAC). google.comnih.gov

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated that this compound is a potent and effective inhibitor of tumor cell proliferation across various cancer origins, both in laboratory (in vitro) and living organism (in vivo) models. google.com For instance, in neuroblastoma models, this compound has shown significant antitumor activity. nih.govchem960.com In SK-N-BE(2) xenograft models, it led to tumor shrinkage, evidenced by increased PARP cleavage and caspase-3 activation, both markers of apoptosis. nih.gov In SK-N-AS xenografts, this compound resulted in tumor growth delay. nih.gov Furthermore, treatment with this compound in mice led to a substantial reduction in tumor weight compared to vehicle-treated groups, and the tumors exhibited a larger fraction of cells with histone H3 phosphorylation, indicating specific KIF11 targeting and continued sensitivity to the inhibitor. nih.gov The compound's high KIF11 specificity was confirmed by its ability to induce expected phenotypic features of KIF11 inhibition in neuroblastoma cells, including the inability to form bipolar spindles, cell cycle arrest during mitosis, and apoptosis induction. nih.gov

Investigational Models

This compound is currently undergoing preclinical investigations for its efficacy in liver cancer and lung cancer. nih.gov It has also advanced to Phase I clinical trials for solid tumors and lymphoma in China. nih.gov The in vivo efficacy of Eg5 inhibition by this compound has been investigated in xenograft models, providing crucial data on its antitumor potential in a living system. jinpanlab.com

Upregulation of Mitosis-Related Genes (e.g., PLK1, BUB1, AURKA)

Mitotic kinases, such as Polo-like kinase 1 (PLK1), Budding uninhibited by benzimidazoles 1 (BUB1), and Aurora kinase A (AURKA), are critical regulators of cell division. Their dysregulation, particularly upregulation, is frequently associated with tumorigenesis and poor prognosis in various cancers. nih.govgoogleapis.comchem960.comkhu.ac.ir

Role of Mitotic Kinases

PLK1: Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in numerous mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. chem960.com Its activity is tightly regulated, and hyper-activation is broadly linked to cancer progression. PLK1 activity can be regulated by AURKA, which phosphorylates and activates PLK1. chem960.com

BUB1: BUB1 is a serine/threonine-protein kinase essential for spindle-assembly checkpoint signaling and accurate chromosome alignment during mitosis. It plays a key role in recruiting checkpoint proteins to the kinetochore and is required for the kinetochore localization of PLK1. Studies have shown that depletion of BUB1 can sensitize cells to PLK1 inhibition.

AURKA: Aurora kinase A (AURKA) is a key regulator of mitotic entry, centrosome maturation and separation, and bipolar spindle assembly. googleapis.com Overexpression of AURKA has been reported in various cancers and is considered a promising therapeutic target. nih.govgoogleapis.com In cholangiocarcinoma, for instance, a broad overexpression of mitotic spindle checkpoint components, including AURKA, has been identified, and high AURKA expression correlates with poor survival. googleapis.com Furthermore, PLK1 and TPX2, a co-factor of AURKA, have been shown to correlate with AURKA expression in cholangiocarcinoma. googleapis.com

Clinical Relevance

The widespread dysregulation and overexpression of these mitosis-related genes in various malignancies underscore their importance as therapeutic targets. The inhibition of such mitotic kinases aims to disrupt uncontrolled cell proliferation characteristic of cancer.

Histone Modifications (e.g., Histone H3 Phosphorylation) as Biomarkers of Target Engagement

Histone modifications are crucial epigenetic regulatory mechanisms that dynamically influence chromatin structure and gene expression. Among these, histone phosphorylation plays significant roles in various cellular processes, including cell division and DNA damage response. These modifications can serve as valuable biomarkers for understanding drug target engagement and therapeutic efficacy.

Histone H3 Phosphorylation in Mitosis

Histone H3 phosphorylation is a well-studied post-translational modification, with key phosphorylation sites including serine at positions 10 and 28, and threonine at positions 3 and 11.

Histone H3 Serine 10 Phosphorylation (H3S10ph): H3S10ph is primarily involved in chromosome aggregation during both mitosis and meiosis and is widely recognized as a marker of cell mitosis. Elevated levels of H3S10ph have been observed in numerous cancer types and are often associated with a poor prognosis.

Histone H3 Threonine 11 Phosphorylation (H3T11P): H3T11P is another epigenetic modification on histone H3 that establishes a unique chromatin mark for transcriptional control. Increased levels of H3T11P have been detected in prostate carcinomas.

These phosphorylation events are crucial for proper chromatin condensation and segregation of chromosomes during cell division.

Biomarker Potential

Histone modifications, including phosphorylation, are recognized and interpreted by effector proteins, leading to changes in chromatin structure and, consequently, gene expression. Their dynamic and reversible nature, regulated by specific protein kinases and phosphatases, makes them flexible mechanisms for cells to respond to internal and external signals. In the context of cancer therapy, changes in histone phosphorylation patterns, such as those observed with this compound treatment leading to increased histone H3 phosphorylation in tumors, can serve as direct biomarkers of target engagement, indicating that the compound is effectively modulating its intended cellular pathways. nih.gov The effort to regulate histone phosphorylation by targeting kinases and phosphatases for therapeutic purposes is an evolving area of research.

Cellular Effects of 4sc 205

Selectivity for Eg5/KIF11

Preclinical data suggests that this compound is a highly selective inhibitor of Eg5/KIF11. nih.gov This selectivity is crucial for minimizing off-target effects and is a key advantage over less specific cytotoxic agents. The molecular structure of this compound is designed to fit specifically into the allosteric pocket of Eg5, with less affinity for other kinesin motor proteins or cellular targets.

Impact on Cell Cycle Progression

The primary and most immediate effect of this compound on cancer cells is a profound disruption of the cell cycle. By preventing the formation of a bipolar spindle, the compound activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the microtubules. The activated SAC halts the cell cycle in mitosis, preventing the cell from proceeding to anaphase and cytokinesis. This mitotic arrest is a direct consequence of Eg5 inhibition. nih.gov

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. nih.gov Cells that are unable to satisfy the spindle assembly checkpoint and complete mitosis are targeted for elimination through this intrinsic cell death pathway. The induction of apoptosis is a key mechanism by which this compound exerts its anti-tumor effects.

Combinatorial Research Strategies with 4sc 205 in Preclinical Settings

Synergy with Conventional Chemotherapeutic Agents

In preclinical neuroblastoma models, the combination of 4SC-205 with standard chemotherapies, such as platinum derivatives, anthracyclines, and topoisomerase inhibitors, has demonstrated additive effects, leading to enhanced inhibition of cell viability khu.ac.ir.

Platinum Derivatives (e.g., Cisplatin)

Research in neuroblastoma cell lines, specifically SK-N-BE(2) cells, has shown that combining this compound with Cisplatin (CDDP) results in a greater inhibition of cell viability compared to either agent administered alone khu.ac.ir. This additive effect suggests that this compound can augment the cytotoxic impact of platinum-based chemotherapy in preclinical settings khu.ac.ir.

Table 1: Effect of this compound in Combination with Cisplatin on SK-N-BE(2) Cell Viability

CompoundConcentration (nM)Effect on Cell Viability (Relative to Control)Reference
Cisplatin1000Inhibition
This compound17.5Inhibition
Cisplatin + this compound1000 + 17.5Greater Inhibition (Additive Effect) khu.ac.ir

Anthracyclines (e.g., Doxorubicin)

Similar to platinum derivatives, studies involving Doxorubicin in combination with this compound have indicated enhanced anti-proliferative effects in neuroblastoma cell models, including SK-N-BE(2) cells khu.ac.ir. The combination yielded more significant reductions in cell viability than monotherapy with either compound khu.ac.ir.

Table 2: Effect of this compound in Combination with Doxorubicin on SK-N-BE(2) Cell Viability

CompoundConcentration (nM)Effect on Cell Viability (Relative to Control)Reference
Doxorubicin15Inhibition
This compound17.5Inhibition
Doxorubicin + this compound15 + 17.5Greater Inhibition (Additive Effect) khu.ac.ir

Topoisomerase Inhibitors (e.g., Topotecan)

Table 3: Effect of this compound in Combination with Topotecan on SK-N-BE(2) Cell Viability

CompoundConcentration (nM)Effect on Cell Viability (Relative to Control)Reference
Topotecan10Inhibition
This compound17.5Inhibition
Topotecan + this compound10 + 17.5Greater Inhibition (Additive Effect) khu.ac.ir

Potentiation with Targeted Therapies

Beyond conventional chemotherapies, this compound has shown promising potentiation effects when combined with targeted therapies, particularly in neuroblastoma models with specific genetic alterations khu.ac.ir.

ALK Inhibitors (e.g., Ceritinib, Lorlatinib)

In neuroblastoma cell lines harboring the ALK F1174L mutation, such as ALK-mutated SH-SY5Y and KELLY cells, the co-administration of this compound with ALK inhibitors like Ceritinib or Lorlatinib resulted in a more pronounced inhibition of cell viability compared to single-agent treatments khu.ac.ir. This potentiation indicates a synergistic interaction that could be particularly relevant for ALK-driven cancers khu.ac.ir.

Table 4: Potentiation of ALK Inhibitors by this compound in ALK-Mutated Neuroblastoma Cells

Compound CombinationCell LineConcentration (nM) (ALK Inhibitor + this compound)Effect on Cell ViabilityReference
Ceritinib + this compoundSH-SY5Y, KELLY62.5 + 15Enhanced Inhibition khu.ac.ir
Lorlatinib + this compoundSH-SY5Y, KELLY50 + 15Enhanced Inhibition khu.ac.ir

MEK1/2 Inhibitors (e.g., Selumetinib)

Preclinical studies in SK-N-BE(2) and SK-N-AS neuroblastoma cells have demonstrated that combining this compound with the MEK1/2 inhibitor Selumetinib leads to enhanced effects on cell proliferation khu.ac.ir. This suggests that this compound can potentiate the anti-tumor activity of MEK inhibition, offering a potential strategy for overcoming resistance or improving efficacy in MEK-dependent cancers khu.ac.ir.

Table 5: Potentiation of Selumetinib by this compound in Neuroblastoma Cells

Compound CombinationCell LineConcentration (nM) (Selumetinib + this compound)Effect on Cell ProliferationReference
Selumetinib + this compoundSK-N-BE(2), SK-N-AS250 + 20Enhanced Inhibition khu.ac.ir

Androgen Receptor Inhibitors (e.g., Enzalutamide)

Preclinical investigations have explored the synergistic potential of combining this compound with androgen receptor (AR) inhibitors, such as Enzalutamide, particularly in the context of castration-resistant prostate cancer (CRPC). Overexpression of Kinesin Family Member 11 (KIF11), the target of this compound, has been linked to prostate cancer progression, poor prognosis, and the development of CRPC and hormonal therapy resistance. vulcanchem.comnih.gov

Studies have demonstrated that the dual inhibition of KIF11 with this compound and the AR with Enzalutamide synergistically inhibits CRPC growth both in vitro and in vivo. This synergistic effect is supported by proposed mechanistic insights suggesting a positive feedback loop between the androgen receptor and KIF11 that contributes to prostate cancer progression. vulcanchem.comnih.gov

PARP Inhibitors

While this compound has been identified as having strategic opportunities for combination therapies with targeted agents, including PARP inhibitors, detailed preclinical research findings specifically demonstrating the synergistic efficacy of this compound in combination with PARP inhibitors are not extensively reported in the provided search results. General discussions suggest that PARP inhibitors are being explored in combination with various agents, including androgen receptor signaling inhibitors, in prostate cancer, based on preclinical rationales of enhancing DNA damage and overcoming resistance. vulcanchem.comfrontiersin.orgmdpi.comurotoday.com However, direct preclinical data on this compound and PARP inhibitor combinations were not found.

Investigation of Resistance Mechanisms and Overcoming Strategies

Understanding and overcoming mechanisms of resistance are critical for the long-term efficacy of anticancer agents like this compound.

Mitotic Spindle Assembly Checkpoint (SAC) Modulation

The efficacy of this compound, as an Eg5 inhibitor, is intrinsically linked to its ability to induce mitotic arrest. This prolonged mitotic arrest triggers programmed cell death, particularly in cells that are deficient in the spindle assembly checkpoint (SAC). nih.gov The SAC is a crucial surveillance mechanism that ensures accurate chromosome segregation by delaying mitotic progression until all chromosomes are properly attached to the mitotic spindle microtubules. nih.govresearchgate.net

The observation that this compound induces apoptosis more effectively in SAC-deficient cells suggests that the status of the SAC can influence the compound's therapeutic outcome. Strategies that modulate the SAC or identify tumors with inherent SAC deficiencies could potentially enhance the sensitivity of cancer cells to this compound, thereby serving as a mechanism to overcome or predict resistance.

Efficacy in Drug-Resistant Cell Lines (e.g., Taxol-Resistant)

While other Eg5 inhibitors (e.g., YL001) and novel microtubule inhibitors (e.g., 4SC-207) have shown activity in taxane-resistant cell lines, specific detailed preclinical data on this compound's direct efficacy or its ability to overcome resistance in taxol-resistant cell lines as a monotherapy are not extensively available in the provided information. Some mentions indicate that this compound has been studied in cell lines and has enhanced the sensitivity of HeLa cells to Taxol, suggesting a potential role in combination strategies to address taxol resistance. However, comprehensive preclinical findings detailing this compound's direct activity in established taxol-resistant models were not found.

Comparative Analysis of 4sc 205 in Research Context

Distinction from Microtubule-Targeting Agents (e.g., Taxanes, Vinca (B1221190) Alkaloids)

A cornerstone of cancer chemotherapy for decades, microtubule-targeting agents such as taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine, vinblastine) have demonstrated broad efficacy against a range of malignancies. However, their mechanism of action, which involves the disruption of microtubule dynamics essential for various cellular functions, also leads to significant toxicities, most notably peripheral neuropathy.

4SC-205 distinguishes itself from these classical chemotherapeutics through its highly specific mechanism of action. Instead of directly interacting with microtubules, this compound selectively inhibits Eg5, a motor protein that is primarily expressed and active during mitosis. Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for the proper segregation of chromosomes into daughter cells.

By targeting Eg5, this compound induces mitotic arrest, leading to a characteristic cellular phenotype of monopolar spindles and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells. This targeted approach is anticipated to spare non-dividing cells, such as neurons, where Eg5 is not significantly expressed, thereby potentially avoiding the debilitating neurotoxicity commonly associated with taxanes and vinca alkaloids.

Furthermore, the oral bioavailability of this compound presents a significant advantage over the intravenous administration required for most taxanes and vinca alkaloids, offering the potential for more convenient and sustained dosing schedules.

Table 1: Mechanistic Comparison of this compound and Microtubule-Targeting Agents

FeatureThis compoundTaxanesVinca Alkaloids
Primary Target Kinesin Spindle Protein (Eg5/KIF11)β-tubulin subunit of microtubulesβ-tubulin subunit of microtubules
Mechanism of Action Inhibits motor activity of Eg5, preventing centrosome separation and bipolar spindle formation.Stabilize microtubules, preventing their disassembly.Inhibit microtubule polymerization by binding to tubulin dimers.
Effect on Mitosis Induces mitotic arrest with the formation of monopolar spindles.Induces mitotic arrest with abnormal microtubule bundles.Induces mitotic arrest by disrupting mitotic spindle formation.
Key Distinction Highly specific for a protein active only during mitosis.Broadly affects microtubule dynamics in all cells.Broadly affects microtubule dynamics in all cells.
Reported Preclinical Advantage Lack of neurotoxicity signals in preclinical models.Associated with peripheral neuropathy.Associated with peripheral neuropathy.
Administration Route OralIntravenousIntravenous

Unique Characteristics Among Eg5/KIF11 Inhibitors in Preclinical Development

Within the class of Eg5 inhibitors, this compound possesses several characteristics that distinguish it from other compounds that have been evaluated in preclinical and clinical settings. While all Eg5 inhibitors share the same molecular target, differences in their chemical structure, potency, selectivity, and pharmacokinetic properties can lead to varied preclinical and clinical profiles.

One of the most significant distinguishing features of this compound is its oral bioavailability. Many other Eg5 inhibitors that have progressed to clinical trials, such as ispinesib and filanesib (ARRY-520), are administered intravenously. The ability to be administered orally allows for more flexible dosing regimens and the potential for chronic, low-dose administration, which may be beneficial in managing tumor growth over extended periods.

Preclinical studies have demonstrated the potent in vitro and in vivo activity of this compound across a range of cancer cell lines and tumor xenograft models. For instance, in neuroblastoma models, treatment with this compound has been shown to lead to tumor regression and a reduction in metastatic burden. nih.gov

The following table provides a comparative overview of key preclinical data for this compound and other notable Eg5 inhibitors. It is important to note that direct comparisons of potency (e.g., IC50 values) across different studies should be interpreted with caution due to variations in experimental conditions.

Table 2: Comparative Profile of Selected Eg5/KIF11 Inhibitors in Preclinical Development

CompoundDevelopment Status (Highest Reached)IC50/Ki (Enzymatic Assay)Key Preclinical FindingsOral Bioavailability
This compound Phase INot explicitly reported in reviewed sourcesPotent in vitro and in vivo activity in various tumor models, including neuroblastoma. nih.govYes
Ispinesib (SB-715992) Phase IIKi of 1.7 nM selleckchem.comHighly potent in vitro with a median IC50 of 4.1 nM across a panel of cell lines; demonstrated tumor growth delay in multiple xenograft models. nih.govNo (Intravenous)
Filanesib (ARRY-520) Phase IIIIC50 of 6 nM medchemexpress.comPotent anti-proliferative activity against a broad range of tumor cell lines (EC50s between 0.4 nM and 14.4 nM); induces apoptosis. medchemexpress.comNo (Intravenous)
SB-743921 Phase I/IIATPase IC50 of 0.1 nM tandfonline.comPotent inhibitor with demonstrated anti-cancer activity in various in vivo and in vitro models, including taxane-refractory malignancies. nih.govNo (Intravenous)
K858 PreclinicalIC50 of 1.3 µM aacrjournals.orgSelectively inhibits Eg5 ATPase activity; induces mitotic arrest and cancer cell death in vitro and in vivo. aacrjournals.orgYes (in preclinical models)
Litronesib (LY2523355) Phase IINot explicitly reported in reviewed sourcesInduces mitotic arrest and apoptosis in cancer cells; shows potent antitumor activity in xenograft tumor models. medchemexpress.comNo (Intravenous)

Future Research Directions and Translational Perspectives

Exploration of Additional Cancer Indications

Initial clinical investigations with 4SC-205 involved patients with a range of advanced solid tumors and malignant lymphomas. bioworld.comtechnologynetworks.com Preclinical studies have also indicated its effectiveness against tumor cells from various cancer origins in both laboratory and in vivo settings. 4sc.com A significant body of research has highlighted its potent antitumor activity in multiple preclinical models of neuroblastoma, a pediatric cancer known for its high proliferation rate. nih.govresearchgate.net

Given that the therapeutic action of this compound is the inhibition of the KIF11 protein, which is essential for cell division, future research will likely focus on other cancers characterized by rapid cell proliferation. cancer.gov4sc.com The rationale is that tumors with a high mitotic index would be particularly susceptible to an agent that induces mitotic arrest and subsequent apoptosis. bioworld.comcancer.gov This opens avenues for investigating this compound in other aggressive pediatric and adult malignancies where KIF11 is a critical factor for survival.

Investigation of Novel Combination Partners

A key strategy to enhance the therapeutic window of anticancer agents is through combination therapies. clarivate.comfrontiersin.org Preclinical research has already established a strong basis for using this compound in combination with both standard chemotherapies and targeted agents, particularly in neuroblastoma models. nih.gov Studies have demonstrated additive effects when this compound is combined with conventional chemotherapy drugs. nih.gov

Furthermore, combining this compound with targeted therapies has shown significant potential. Research into high-risk neuroblastoma has revealed that combining this compound with ALK inhibitors or MEK1/2 inhibitors resulted in a two- to three-fold reduction in cancer cell proliferation compared to the inhibitors alone. nih.gov These findings strongly support the future clinical development of this compound as part of combination regimens. researchgate.net The approach of concurrently targeting different cellular pathways is a clinically appealing strategy to improve treatment outcomes and overcome potential resistance mechanisms. frontiersin.org

Combination Partner ClassSpecific Agent(s)Observed Effect in Preclinical Neuroblastoma Models
Chemotherapy (Platine derivatives)CisplatinAdditive
Chemotherapy (Anthracyclines)DoxorubicinAdditive
Chemotherapy (Topoisomerase inhibitors)TopotecanAdditive
Targeted Therapy (ALK inhibitors)Ceritinib, LorlatinibAdditive; ~2-3-fold reduction in cell proliferation vs. monotherapy
Targeted Therapy (MEK1/2 inhibitors)SelumetinibAdditive; ~2-3-fold reduction in cell proliferation vs. monotherapy

Development of Predictive Biomarkers for Preclinical Response

To optimize patient selection for future clinical trials, the development of predictive biomarkers is crucial. Analysis of pharmacodynamic biomarkers from a Phase I study of this compound confirmed its mechanism of action through the inhibition of mitosis. bioworld.com More specific preclinical work has identified potential biomarkers that correlate with the drug's activity. For instance, an increased phosphorylation of histone H3 was observed in tumors treated with this compound, serving as a direct indicator of the compound's specific targeting of KIF11 and induction of mitotic arrest. nih.gov

Furthermore, research in neuroblastoma has shown that KIF11 expression is an independent prognostic factor for survival. nih.govresearchgate.net This suggests that the expression level of KIF11 itself could serve as a biomarker to identify tumors that are more dependent on this protein and therefore more likely to respond to this compound. While a correlation between KIF11 and MYCN mRNA expression has been noted, MYCN status alone is not sufficient to predict KIF11 expression, indicating the need for direct assessment of the therapeutic target. nih.gov

Potential BiomarkerRationaleStage of Research
KIF11 (Eg5) Expression LevelDirect target of this compound; high expression may indicate dependency.Preclinical; identified as a prognostic factor.
Phosphorylated Histone H3Indicates mitotic arrest, confirming the drug's mechanism of action in tumor tissue.Preclinical; observed in treated tumors.

Advanced Preclinical Modeling (e.g., Patient-Derived Organoids, Complex In Vitro Systems)

The translation of preclinical findings to clinical success relies heavily on the use of sophisticated and relevant disease models. semanticscholar.org Research on this compound has already utilized a clinically relevant patient-derived orthotopic xenograft (PDOX) model from a very high-risk neuroblastoma patient. nih.gov In this advanced model, which retains key features of the original tumor, this compound treatment led to a significant 14.75-fold reduction in tumor weight compared to the control group. nih.gov

The success in PDOX models provides a strong rationale for employing even more advanced preclinical systems in future research. Patient-derived organoids (PDOs) are three-dimensional cell cultures that can be generated directly from patient tissues and closely mimic the architecture, cellular heterogeneity, and function of the original tumor. nih.govnih.gov Utilizing PDOs would enable high-throughput screening of this compound, both as a single agent and in various combinations, to predict patient-specific responses more accurately. nih.govjhoponline.com Furthermore, complex in vitro systems, such as organoids-on-a-chip, could provide deeper insights into the drug's effects on the tumor microenvironment, further bridging the gap between laboratory research and clinical application. nih.govexplorationpub.com

Q & A

Q. How should researchers apply the FINER framework to evaluate the feasibility of a this compound clinical trial proposal?

  • Methodological Answer :
  • Feasible : Assess resource availability (e.g., GMP-grade this compound).
  • Interesting : Align with unmet clinical needs (e.g., resistant cancers).
  • Novel : Compare to existing therapies (e.g., superior target specificity).
  • Ethical : Ensure informed consent and risk-benefit balance.
  • Relevant : Link to NIH priorities or global health burdens .

Data Presentation and Publication Standards

Q. What are the minimum data requirements for publishing this compound studies in high-impact journals?

  • Methodological Answer : Include dose-response curves, negative/positive controls, and raw data for key findings. Provide spectral validation (e.g., NMR, HPLC) for compound purity. Disclose conflicts of interest and funding sources. Follow journal-specific guidelines (e.g., Beilstein JOC’s experimental detail standards) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.